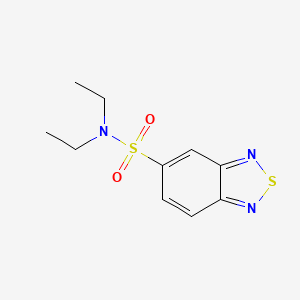
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic implications for various neurological and psychiatric disorders.
Mechanism of Action
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide works by inhibiting GABA-AT, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that regulates neuronal excitability and plays a crucial role in various brain functions. By enhancing GABAergic neurotransmission, N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has the potential to modulate neuronal activity and improve various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects in animal models. It increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has been associated with anticonvulsant, anxiolytic, and analgesic effects. Additionally, N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has been shown to increase dopamine levels in the brain, which has implications for its potential in treating addiction.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has several advantages for use in scientific research. It is a potent and selective inhibitor of GABA-AT, making it a valuable tool for studying the role of GABA in various brain functions. Additionally, it has been shown to be safe and well-tolerated in humans, making it suitable for clinical trials. However, there are also limitations to its use. N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, it is a highly potent inhibitor of GABA-AT, which may have unintended consequences on other brain functions.
Future Directions
There are several future directions for research on N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide. One area of interest is its potential in treating addiction, particularly cocaine and nicotine addiction. Additionally, there is ongoing research on its effects on cognitive function and memory. Another area of interest is its potential in treating epilepsy and other neurological disorders. Further studies are needed to fully understand the long-term effects of N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide and its potential therapeutic applications.
Synthesis Methods
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide can be synthesized using a multi-step process involving cyclization, amidation, and thiolation reactions. The synthesis involves the use of various reagents and solvents, including cyclopentanone, 2-fluorobenzaldehyde, piperazine, and carbon disulfide. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Scientific Research Applications
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in various animal models. Additionally, it has been investigated for its potential in treating addiction, including cocaine and nicotine addiction. N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has also been studied for its effects on cognitive function and memory.
properties
IUPAC Name |
N-cyclopentyl-4-(2-fluorophenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3S/c17-14-7-3-4-8-15(14)19-9-11-20(12-10-19)16(21)18-13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLRJANGZJDWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5701930.png)

![ethyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5701942.png)
![1-(3,5-dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5701961.png)

![5-[(4-tert-butylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5701973.png)
![N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5701980.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5701988.png)

![6-[(4-fluorophenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5702002.png)
![N,N-diethyl-N'-{[(4-methylphenyl)sulfonyl]carbonyl}-1,4-benzenediamine](/img/structure/B5702012.png)
![ethyl {2-[(benzylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5702018.png)
